4-{[(Dimethylsulfamoyl)amino]methyl}-2-[2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrophthalazin-1-one
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Overview
Description
4-{[(Dimethylsulfamoyl)amino]methyl}-2-[2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrophthalazin-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a phthalazinone core, a pyrrolidine ring, and a dimethylsulfamoyl group, making it an interesting subject for scientific research.
Preparation Methods
The synthetic route typically starts with the preparation of the phthalazinone core through a cyclization reactionFinally, the dimethylsulfamoyl group is attached using a sulfonation reaction .
Chemical Reactions Analysis
4-{[(Dimethylsulfamoyl)amino]methyl}-2-[2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
4-{[(Dimethylsulfamoyl)amino]methyl}-2-[2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-{[(Dimethylsulfamoyl)amino]methyl}-2-[2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-{[(Dimethylsulfamoyl)amino]methyl}-2-[2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrophthalazin-1-one can be compared with similar compounds such as:
Phthalazinone derivatives: These compounds share the phthalazinone core and exhibit similar chemical properties.
Pyrrolidine-containing compounds: These compounds contain the pyrrolidine ring and are studied for their biological activities.
Sulfamoyl-containing compounds: These compounds feature the sulfamoyl group and are known for their potential therapeutic applications.
Properties
IUPAC Name |
4-[(dimethylsulfamoylamino)methyl]-1-oxo-2-(2-pyrrolidin-1-ylethyl)phthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-20(2)26(24,25)18-13-16-14-7-3-4-8-15(14)17(23)22(19-16)12-11-21-9-5-6-10-21/h3-4,7-8,18H,5-6,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWNLKDBUSXYSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=NN(C(=O)C2=CC=CC=C21)CCN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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